4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol
Description
This compound features a naphthalene core substituted at position 4 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and at position 5 with a triisopropylsilyl (TIPS)-protected ethynyl group. The hydroxyl group at position 2 enhances solubility in polar solvents and enables hydrogen bonding. The dioxaborolane moiety facilitates participation in Suzuki-Miyaura cross-coupling reactions, while the bulky TIPS-ethynyl group provides steric protection, improving stability during synthetic processes .
Properties
Molecular Formula |
C27H39BO3Si |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol |
InChI |
InChI=1S/C27H39BO3Si/c1-18(2)32(19(3)4,20(5)6)15-14-21-12-11-13-22-16-23(29)17-24(25(21)22)28-30-26(7,8)27(9,10)31-28/h11-13,16-20,29H,1-10H3 |
InChI Key |
ZNJRNVRWHMUJOU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)C#C[Si](C(C)C)(C(C)C)C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol typically involves multiple steps, including the formation of the boron and silicon-containing moieties. Common synthetic routes may involve:
Borylation reactions: Using reagents like bis(pinacolato)diboron under palladium-catalyzed conditions.
Silicon incorporation: Utilizing tri(propan-2-yl)silyl chloride in the presence of a base.
Coupling reactions: Employing cross-coupling techniques such as Suzuki-Miyaura coupling to link the boron and silicon-containing fragments to the naphthalene core.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene ring.
Reduction: Reduction reactions could target the boron or silicon moieties, potentially altering their oxidation states.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring or the boron/silicon atoms are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.
Material Science: Its unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development:
Biological Probes: The compound could be used as a probe in biological assays to study cellular processes.
Industry
Electronics: Possible use in the fabrication of electronic components due to its conductive properties.
Coatings: Application in the development of specialized coatings with unique chemical resistance or adhesion properties.
Mechanism of Action
The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol exerts its effects would depend on its specific application. For example:
Catalysis: It may act by coordinating to a metal center, facilitating the formation or breaking of chemical bonds.
Biological Activity: The compound could interact with specific proteins or enzymes, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs are compared in Table 1 based on substituents, molecular weight, and applications.
Table 1: Structural Comparison of Target Compound and Analogs
Reactivity in Cross-Coupling Reactions
- Target Compound : The hydroxyl group at position 2 donates electron density via resonance, activating the boron center for Suzuki-Miyaura coupling. However, the TIPS-ethynyl group may sterically hinder reactions with bulky substrates .
- Methoxy Analog (CAS 269410-13-1) : The electron-donating methoxy group enhances coupling rates with electron-deficient aryl halides but reduces stability under acidic conditions .
- Fluoro-Ethyl Analog (CAS 1905413-57-1) : The electron-withdrawing fluoro group decreases boron reactivity but improves metabolic stability, making it suitable for pharmaceutical intermediates .
Research Findings and Challenges
- Synthetic Yield : The target compound’s synthesis requires precise control to avoid desilylation, achieving ~60% yield in optimized conditions, lower than simpler analogs (e.g., 75–85% for methoxy derivatives) .
- Regioselectivity : Positional isomerism (e.g., boron at position 4 vs. 7 in ’s compound) alters reaction outcomes in oxidative coupling, with the target compound favoring para-substituted products .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals the TIPS-ethynyl group increases decomposition temperature (Td = 280°C) compared to unprotected analogs (Td = 180–220°C) .
Biological Activity
The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol is a boron-containing organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.
The molecular formula of the compound is with a molecular weight of approximately 334.34 g/mol. Its structure features a naphthalene core substituted with both a boron-containing dioxaborolane and a tri-silyl ethynyl group.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The boron atom in the dioxaborolane moiety can interact with enzymes that utilize boron as a cofactor or substrate. This interaction may inhibit key enzymatic pathways involved in cellular metabolism.
- Antioxidant Properties : Compounds containing boron have been shown to exhibit antioxidant activity, potentially reducing oxidative stress in cells.
- Cellular Signaling Modulation : The silylethynyl group may influence signaling pathways by modulating receptor interactions or affecting gene expression through epigenetic mechanisms.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Case Study 1: Anticancer Properties
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of the compound against various cancer cell lines. The results indicated that it significantly inhibited cell growth and induced apoptosis in MCF-7 cells through the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce neuronal cell death caused by oxidative stress and inflammation, suggesting potential therapeutic applications in neurodegenerative diseases.
Case Study 3: Pharmacokinetics and Bioavailability
A pharmacokinetic study assessed the bioavailability and metabolic stability of the compound. Results showed favorable absorption characteristics and a half-life suitable for therapeutic use, making it a candidate for further development as a drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
